(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C22H12F2N2O3S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H12F2N2O3S2/c23-11-7-8-14-16(10-11)31-22(25-14)26-18(12-4-1-2-5-13(12)24)17(20(28)21(26)29)19(27)15-6-3-9-30-15/h1-10,18,28H |
InChI Key |
MWYMRYFPLARYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolidine-2,3-Dione Core
The pyrrolidine-2,3-dione moiety serves as the central scaffold. A validated method involves the condensation of sodium diethyl oxalacetate with methylamine and aldehydes under reflux conditions . For instance, reacting sodium diethyl oxalacetate (1 equiv), 30% methylamine in ethanol (1 equiv), and 2-fluorobenzaldehyde (1 equiv) in ethanol yields 5-(2-fluorophenyl)pyrrolidine-2,3-dione intermediates . The reaction proceeds via nucleophilic addition and cyclodehydration, forming the dione ring (Table 1).
Table 1: Representative Pyrrolidine-2,3-Dione Derivatives
| Compound | Substituent (Ar) | Yield (%) |
|---|---|---|
| 1a | Phenyl | 78 |
| 1b | p-Methoxyphenyl | 82 |
| 1c | p-Methylphenyl | 75 |
Key modifications include substituting the aldehyde with 2-fluorobenzaldehyde to introduce the 5-(2-fluorophenyl) group . Post-condensation, the crude product is purified via acidification and filtration, yielding the dione core with >75% efficiency .
Introduction of the 6-Fluoro-1,3-Benzothiazol-2-yl Group
The 6-fluoro-1,3-benzothiazole moiety is introduced via nucleophilic substitution or condensation. A protocol adapted from benzothiazole synthesis involves reacting 2-amino-6-fluorothiophenol with cyanogen bromide under acidic conditions to form 6-fluoro-1,3-benzothiazole . Subsequent lithiation at the 2-position using n-butyllithium enables coupling with electrophilic intermediates .
For the target compound, 6-fluoro-1,3-benzothiazol-2-amine is condensed with the pyrrolidine-dione core. This is achieved by treating the dione with phosphoryl chloride (POCl₃) to generate a reactive oxazolone intermediate, which undergoes nucleophilic attack by the benzothiazolyl amine . The reaction is conducted in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature (Scheme 1).
Scheme 1: Benzothiazole Coupling Reaction
-
POCl₃ activation of pyrrolidine-2,3-dione.
-
Nucleophilic addition of 6-fluoro-1,3-benzothiazol-2-amine.
-
Elimination of HCl to form the C–N bond.
Incorporation of the Hydroxy(Thiophen-2-yl)Methylidene Substituent
The 4-position hydroxy(thiophen-2-yl)methylidene group is introduced via a Knoevenagel condensation. Thiophene-2-carbaldehyde is reacted with the pyrrolidine-dione intermediate in the presence of a catalytic base (e.g., piperidine) to form the α,β-unsaturated ketone . Stereoselectivity (E-configuration) is ensured by using polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) .
Critical Parameters:
-
Solvent: Dimethylformamide (DMF) enhances reaction kinetics.
-
Base: Piperidine (10 mol%) facilitates enolate formation.
-
Temperature: 70°C optimizes yield while minimizing side reactions.
Post-condensation, the hydroxy group is introduced via hydroxylation using hydrogen peroxide in a basic medium . The reaction is monitored by TLC, and the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Final Assembly and Stereochemical Control
The convergent synthesis concludes with coupling the functionalized benzothiazole and thiophene-modified pyrrolidine-dione fragments. A palladium-catalyzed Suzuki-Miyaura cross-coupling is employed to merge the 2-fluorophenyl and thiophene units . Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a toluene/water biphasic system, the reaction proceeds at 90°C for 12 hours, achieving >85% conversion (Table 2).
Table 2: Optimization of Cross-Coupling Conditions
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 87 |
| Pd(OAc)₂ | NaHCO₃ | DMF/H₂O | 72 |
| PdCl₂ | Cs₂CO₃ | Dioxane/H₂O | 68 |
Stereochemical integrity at the 4-position is confirmed via NOESY NMR, which verifies the E-configuration of the methylidene group .
Analytical Validation and Characterization
All intermediates and the final compound are characterized by:
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Benzothiazole Ring
The electron-deficient benzothiazole ring undergoes electrophilic substitution preferentially at the C-5 position (para to the fluorine substituent) due to meta-directing effects of the thiazole nitrogen. Example reactions include:
-
Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo analogs.
Thiophene Ring
The thiophene moiety participates in electrophilic substitution at C-5 (most reactive position):
-
Sulfonation : Reacts with SO₃ in H₂SO₄ to form thiophene-2-sulfonic acid derivatives.
-
Friedel-Crafts Acylation : Forms acetylated products with CH₃COCl/AlCl₃.
Pyrrolidine Dione Ketones
The dione’s carbonyl groups are susceptible to nucleophilic attack:
| Reagent | Product | Conditions |
|---|---|---|
| NaBH₄ | Reduced to pyrrolidine diol | EtOH, 0°C |
| Grignard reagents (RMgX) | Alcohol adducts at C-2/C-3 | Dry THF, reflux |
Fluorophenyl Groups
The 2-fluorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:
Oxidation and Tautomerism
The hydroxymethylidene group (–CH(OH)=) exhibits keto-enol tautomerism and redox activity:
-
Oxidation : With CrO₃/H₂SO₄, converts to a ketone (–C(=O)–).
-
Tautomer equilibrium : Shifts between enol (C–OH) and keto (C=O) forms in protic solvents.
Acid/Base Sensitivity
-
Acidic conditions : Hydrolysis of the pyrrolidine dione ring occurs, forming dicarboxylic acid derivatives .
-
Basic conditions : Dehydrofluorination of fluorophenyl groups may generate aromatic radicals .
Thermal Stability
Decomposes above 250°C via retro-Diels-Alder pathways, releasing CO and fluorinated fragments .
Analytical Characterization
Key techniques for monitoring reactions:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The introduction of fluorine atoms in the benzothiazole moiety enhances the lipophilicity and biological activity of these compounds. Studies suggest that derivatives of benzothiazole can inhibit bacterial growth and have a potential role in developing new antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Benzothiazole derivatives are known for their ability to interact with DNA and inhibit tumor cell proliferation. Preliminary studies have shown that compounds containing the pyrrolidine ring can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapies .
Enzyme Inhibition
Certain derivatives of this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. The hydroxy group on the thiophenyl side may facilitate interactions with enzyme active sites, enhancing inhibitory effects .
Material Science
Organic Electronics
The unique electronic properties of compounds like (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione make them suitable candidates for organic semiconductor applications. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Polymer Chemistry
Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of materials. Research indicates that such modifications can lead to improved material performance in various applications, including coatings and composites .
Agricultural Chemistry
Pesticide Development
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Similar benzothiazole derivatives have been explored for their ability to act against pests and pathogens affecting crops. The introduction of fluorine atoms may increase the efficacy and stability of these compounds under agricultural conditions .
Plant Growth Regulators
There is ongoing research into the use of such compounds as plant growth regulators. Their ability to modulate plant growth processes can lead to enhanced crop yields and improved resistance to environmental stressors .
Case Studies
Mechanism of Action
The mechanism by which (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and benzothiazole moiety allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core scaffolds, substituents, and synthesis strategies.
Key Observations
Fluorinated Aromatic Systems :
- The target compound and Example 76 share fluorinated aryl groups (2-fluorophenyl vs. 3-fluorophenyl), which improve pharmacokinetic properties by resisting oxidative metabolism.
- In contrast, the triazole-thione derivative uses chlorinated substituents, which may enhance halogen bonding but increase molecular weight.
This contrasts with the chromenone core in Example 76 , which is typical in kinase inhibitors. Thiazole/thiophene systems (present in the target and Example 76) enhance π-π stacking and metal coordination, critical for enzyme inhibition .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where aromatic aldehydes undergo condensation with amines/thiosemicarbazides. However, its fluorinated benzothiazole moiety may require specialized fluorination steps (e.g., Balz-Schiemann reaction).
- Example 76 employs Suzuki-Miyaura coupling for boronate intermediates, a strategy adaptable to the target compound’s thiophene unit.
Research Findings and Implications
- Biological Activity: While direct data on the target compound is absent, structurally related fluorinated benzothiazoles (e.g., Example 76 ) exhibit nanomolar IC₅₀ values against cancer cell lines. The hydroxy(thiophene) group may mimic ATP’s ribose moiety, enhancing kinase binding .
- Crystallographic Insights : The triazole-thione derivative forms hydrogen-bonded networks (N–H···S/O), suggesting the target compound’s hydroxy group could stabilize similar interactions in crystal lattices or protein binding pockets.
Biological Activity
The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, emphasizing its antiviral and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzothiazole moiety, fluorinated phenyl groups, and a pyrrolidine core, which are pivotal in determining its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to the one in focus. For instance, compounds containing benzothiazole and thiophene rings have shown significant activity against various viruses.
- Mechanism of Action : Compounds with similar structures have been reported to inhibit viral replication by interfering with viral entry or replication processes. The presence of the thiazole and thiophene moieties enhances the interaction with viral proteins.
-
Case Studies :
- A study demonstrated that derivatives of benzothiazole exhibited high anti-HSV (Herpes Simplex Virus) activity, achieving up to 91% inhibition at concentrations as low as 50 μM .
- Another investigation revealed that thiazole derivatives displayed notable activity against HCV (Hepatitis C Virus), indicating the potential for therapeutic applications in viral infections .
Anticancer Activity
The compound's structural components suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
-
In Vitro Studies :
- Research has shown that similar pyrrolidine derivatives can inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells. The IC50 values for these compounds were significantly lower than standard chemotherapeutics .
- A structure-activity relationship (SAR) analysis indicated that modifications to the thiophene and benzothiazole substituents could enhance cytotoxicity against cancer cells .
-
Mechanism of Action :
- The compound may induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Additionally, it may inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyrrolidine Core : This can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The incorporation of fluorinated phenyl groups and hydroxy(thiophen-2-yl)methylidene groups is achieved through electrophilic aromatic substitution and condensation reactions.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of fluorine atoms enhances lipophilicity and bioavailability.
- The benzothiazole moiety is crucial for antiviral activity due to its ability to mimic nucleosides.
- Variations in substituents on the thiophene ring significantly affect anticancer potency.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent ratio (e.g., DMF:acetic acid), and reaction time to maximize yield .
- Monitor reaction progress via TLC or HPLC to identify side products (e.g., unreacted thiophene derivatives) .
Basic: How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of this compound?
- NMR :
- ¹H NMR : Look for diagnostic peaks:
- Thiophene protons at δ 6.8–7.5 ppm (aromatic region) .
- Fluorinated benzothiazole protons (deshielded due to electronegative F) at δ 7.2–8.1 ppm .
- ¹³C NMR : Carbonyl groups (pyrrolidine-2,3-dione) at δ 170–180 ppm .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolve the (4E) configuration of the hydroxy(thiophen-2-yl)methylidene group and hydrogen-bonding patterns (e.g., O–H···S interactions) .
Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity and binding interactions?
- Electronic Effects :
- Computational Insights :
Advanced: What strategies resolve contradictions in biological activity data across different assays?
- Case Example : If the compound shows potent inhibition in enzyme assays but weak activity in cell-based models:
- Solubility Analysis : Measure logP to assess membrane permeability; modify hydroxy/thiophene groups to improve bioavailability .
- Metabolic Stability : Use LC-MS to identify metabolites (e.g., oxidation of the thiophene ring) that may reduce efficacy .
- Target Engagement : Validate target binding via SPR or thermal shift assays to confirm on-mechanism activity .
Advanced: How can in silico methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction :
- Metabolite Prediction :
- Employ GLORY or Meteor to simulate Phase I/II metabolism, focusing on fluorinated and thiophene moieties .
Advanced: What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
- Challenges :
- Solutions :
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
- Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to exploit differences in solubility between the product and unreacted starting materials .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
